Methyl1-(oxetan-3-yl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is a versatile chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is known for its unique structural features, which include an oxetane ring and a piperidine ring. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both oxetane and piperidine moieties. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
- Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate
- Methyl 2-(oxetan-3-ylidene)acetate
- Oxetan-3-one derivatives
Comparison: Methyl 1-(oxetan-3-yl)piperidine-2-carboxylate is unique due to the presence of both oxetane and piperidine rings, which impart distinct reactivity and properties. Compared to other oxetane derivatives, this compound exhibits enhanced stability and versatility in various chemical reactions .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 1-(oxetan-3-yl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-4-2-3-5-11(9)8-6-14-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
RMOYHEFXLUTFKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.